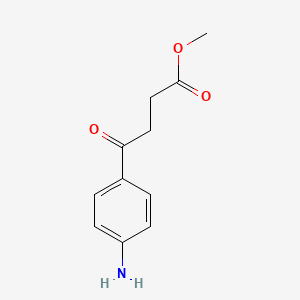

Methyl 4-(4-aminophenyl)-4-oxobutanoate

説明

Methyl 4-(4-aminophenyl)-4-oxobutanoate is an organic compound characterized by a central 4-oxobutanoate ester backbone, substituted at the 4-position with a 4-aminophenyl group. The structure combines a ketone and ester functional group, making it a versatile intermediate in pharmaceutical and polymer chemistry. The presence of the amino group (-NH₂) on the phenyl ring distinguishes it from similar compounds, offering unique reactivity in coupling reactions and hydrogen bonding interactions .

特性

分子式 |

C11H13NO3 |

|---|---|

分子量 |

207.23 g/mol |

IUPAC名 |

methyl 4-(4-aminophenyl)-4-oxobutanoate |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3 |

InChIキー |

QOBSFYNWVVYPMM-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CCC(=O)C1=CC=C(C=C1)N |

製品の起源 |

United States |

準備方法

Esterification of 4-(4-Aminophenyl)-4-oxobutanoic Acid

A direct route to methyl 4-(4-aminophenyl)-4-oxobutanoate involves esterification of the corresponding carboxylic acid, 4-(4-aminophenyl)-4-oxobutanoic acid. This method leverages classical acid-catalyzed esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Procedure :

-

Substrate Preparation : 4-(4-Aminophenyl)-4-oxobutanoic acid is suspended in anhydrous methanol under inert atmosphere.

-

Catalysis : Concentrated sulfuric acid (0.5–1.0 equivalents) is added dropwise to the mixture.

-

Reaction Conditions : The solution is refluxed at 65–70°C for 12–24 hours.

-

Workup : The mixture is neutralized with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate.

-

Purification : The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

Key Considerations :

-

The amine group may protonate under acidic conditions, necessitating careful pH control to avoid side reactions.

-

Yields typically range from 60–75%, with purity confirmed via HPLC and -NMR .

Palladium-Catalyzed Carbonylation of Acrolein Derivatives

Adapting methodologies from the synthesis of methyl 4-oxobutyrate , a palladium-catalyzed carbonylation strategy can be modified to introduce the 4-aminophenyl group. This approach involves:

Reaction Scheme :

Steps :

-

Carbonylation : Acrolein reacts with carbon monoxide and methanol under high pressure (2400–2700 psi) in the presence of a Pd/C catalyst, hydrogen chloride, and triphenylarsine .

-

Functionalization : The intermediate methyl 4-oxobutyrate undergoes Friedel-Crafts acylation with 4-nitroaniline, followed by reduction of the nitro group to an amine.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst (Pd/C) | 5 wt% | 70–85% |

| Co-promoter | Triphenylarsine | +25% rate increase |

| Temperature | 100–115°C | Max at 110°C |

Challenges :

-

Competitive side reactions (e.g., over-hydrogenation) require precise control of reaction time and temperature.

-

Post-functionalization steps (nitro reduction) may employ catalytic hydrogenation with Raney nickel or palladium on carbon .

Multi-Step Synthesis from L-Aspartic Acid Derivatives

A chiral synthesis pathway inspired by the production of methyl 4-oxobutanoate intermediates for sitagliptin can be adapted:

Synthetic Route :

-

Methylation : L-Aspartic acid is treated with thionyl chloride (SOCl) in methanol to form methyl aspartate hydrochloride.

-

Protection : The amino group is protected with a tert-butoxycarbonyl (Boc) group.

-

Acylation : Reaction with 4-nitrobenzoyl chloride introduces the aromatic moiety.

-

Reduction and Oxidation : Sequential reduction (NaBH) and oxidation (NaClO/TEMPO) yield the ketone functionality.

-

Deprotection : Acidic removal of the Boc group furnishes the target compound.

Yield Analysis :

-

Critical step: Selective oxidation of the secondary alcohol to the ketone without over-oxidation.

Claisen Condensation Approach

This method employs a condensation reaction between methyl acetoacetate and a suitably functionalized aniline derivative:

Reaction Mechanism :

Procedure :

-

Grignard Formation : 4-Bromoaniline is converted to its Grignard reagent using magnesium in THF.

-

Condensation : The Grignard reagent reacts with methyl acetoacetate under basic conditions (e.g., NaOMe).

-

Workup : Hydrolysis and decarboxylation yield the ketone intermediate, which is esterified to the final product.

Advantages :

-

High atom economy and straightforward purification.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Esterification | 60–75 | Low | High | High |

| Palladium Carbonylation | 70–85 | High | Moderate | Low |

| L-Aspartic Acid Route | 35–41 | Very High | Low | Moderate |

| Claisen Condensation | 50–68 | Moderate | High | High |

Key Insights :

-

The esterification method is optimal for small-scale production due to its simplicity.

-

Palladium-mediated routes, while efficient, require specialized equipment for high-pressure reactions.

-

The multi-step synthesis from L-aspartic acid is advantageous for enantiomerically pure products but suffers from low overall yields.

化学反応の分析

Types of Reactions

Methyl 4-(4-aminophenyl)-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of methyl 3-(4-aminobenzoyl)propionate.

Reduction: Methyl 3-(4-hydroxybenzoyl)propionate.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Methyl 4-(4-aminophenyl)-4-oxobutanoate is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 3-(4-aminobenzoyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction .

類似化合物との比較

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl ring and ester group. Key variations include:

Physicochemical Properties

- Molecular Weight: The amino derivative’s MW is estimated at 221.24 g/mol (C₁₁H₁₃NO₃), slightly higher than its methylphenyl analog (206.24 g/mol) due to the -NH₂ group .

- Solubility: Amino groups enhance hydrophilicity compared to halogenated or methylated analogs. For example, Methyl 4-(4-methylphenyl)-4-oxobutanoate is stored at RT without solubility issues, while amino derivatives may require polar solvents .

- Melting Points : Thiazole-linked analogs () exhibit higher melting points (147–206°C), attributed to hydrogen bonding and aromatic stacking, whereas halogenated analogs (e.g., chloro/fluoro) are typically oils or low-melting solids .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(4-aminophenyl)-4-oxobutanoate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. For example:

Amination : Introduce the 4-aminophenyl group via Buchwald-Hartwig coupling or nitration followed by reduction .

Oxobutanoate formation : React 4-aminophenylacetic acid with methyl glycolate under acidic catalysis (e.g., H₂SO₄) to form the ester .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity.

- Optimization : Yield depends on solvent polarity (e.g., DMF for coupling reactions), temperature (60–100°C for amination), and catalyst choice (Pd/C for reductions) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of Methyl 4-(4-aminophenyl)-4-oxobutanoate?

- ¹H NMR :

- Aromatic protons (4-aminophenyl): δ 6.5–7.2 ppm (doublet, J = 8.5 Hz, 2H; singlet, 2H).

- Methyl ester: δ 3.6–3.8 ppm (singlet, 3H).

- Oxobutanoate backbone: δ 2.5–3.2 ppm (multiplet, 4H) .

- IR : Stretching vibrations at ~1730 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (ketone C=O), and ~3350 cm⁻¹ (N-H stretch) .

- MS : Molecular ion peak at m/z 221.2 [M+H]⁺, with fragmentation at m/z 178 (loss of COOCH₃) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of Methyl 4-(4-aminophenyl)-4-oxobutanoate derivatives?

- Systematic SAR Studies : Compare analogs with substituents at the phenyl ring (e.g., halogens, methoxy) to isolate electronic vs. steric effects .

- Dose-Response Analysis : Address discrepancies by testing compounds across a broad concentration range (e.g., 1 nM–100 µM) in cellular assays .

- Meta-Analysis : Cross-reference bioactivity data with crystallographic or docking studies to validate target binding (e.g., enzyme active sites) .

Q. How do computational methods (DFT, MD) predict the reactivity and stability of Methyl 4-(4-aminophenyl)-4-oxobutanoate in solution?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., ketone group susceptibility to nucleophilic attack) .

- MD Simulations : Simulate solvation in water/DMSO to assess stability; correlate hydrogen-bonding interactions with experimental degradation rates .

- Table : Key computed parameters for Methyl 4-(4-aminophenyl)-4-oxobutanoate:

| Parameter | Value |

|---|---|

| HOMO-LUMO gap (eV) | 4.8 ± 0.2 |

| Solubility (logS, water) | -2.3 |

| LogP | 1.9 |

Q. What experimental designs mitigate side reactions during functionalization of Methyl 4-(4-aminophenyl)-4-oxobutanoate?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine to prevent unwanted acylation during ketone modifications .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ in cross-coupling reactions to minimize byproducts (e.g., dehalogenation) .

- In Situ Monitoring : Employ HPLC or TLC to track reaction progress and halt at ~80% conversion to avoid over-oxidation .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s enzyme inhibition potency?

- Source Variability : Differences in enzyme sources (e.g., human vs. bacterial) or assay conditions (pH, cofactors) .

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate via orthogonal assays (fluorescence quenching vs. calorimetry) .

- Structural Insights : Compare X-ray structures of enzyme-inhibitor complexes to identify binding mode inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。